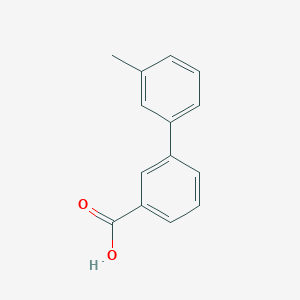
(R)-Isopropyl pyrrolidine-2-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(R)-Isopropyl pyrrolidine-2-carboxylate, also known as IPC, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. IPC is a chiral molecule, meaning it has a non-superimposable mirror image, and can exist in two different forms: (R)-IPC and (S)-IPC. In
Mecanismo De Acción
The exact mechanism of action of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is not fully understood. However, it is believed that (R)-(R)-Isopropyl pyrrolidine-2-carboxylate may act as a modulator of the γ-aminobutyric acid (GABA) system, which is involved in the regulation of neuronal activity in the brain. (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been shown to enhance GABAergic neurotransmission, which may contribute to its potential therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
(R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been shown to have various biochemical and physiological effects. In animal studies, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been shown to improve cognitive function and memory retention, reduce anxiety-like behavior, and have antipsychotic effects. (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has also been shown to have neuroprotective effects, which may be beneficial in the treatment of neurological disorders.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using (R)-(R)-Isopropyl pyrrolidine-2-carboxylate in lab experiments is its high enantiomeric purity, which allows for precise control over the stereochemistry of reactions. (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is also readily available and relatively inexpensive. However, one limitation of using (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is its limited solubility in water, which may make it difficult to use in aqueous reactions.
Direcciones Futuras
There are several future directions for the study of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate. One area of interest is the development of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate as a potential drug candidate for the treatment of neurological disorders. Further studies are needed to fully understand the mechanism of action of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate and its potential therapeutic effects. Additionally, the use of (R)-(R)-Isopropyl pyrrolidine-2-carboxylate as a chiral building block for the synthesis of complex molecules and as a chiral ligand for asymmetric catalysis is an area of ongoing research.
Métodos De Síntesis
(R)-(R)-Isopropyl pyrrolidine-2-carboxylate can be synthesized through a variety of methods, including asymmetric synthesis, resolution, and chiral pool synthesis. Asymmetric synthesis involves the use of chiral catalysts or reagents to selectively produce one enantiomer over the other. Resolution involves the separation of a racemic mixture into its individual enantiomers. Chiral pool synthesis involves the use of chiral starting materials to produce the desired enantiomer. One commonly used method for synthesizing (R)-(R)-Isopropyl pyrrolidine-2-carboxylate is asymmetric hydrogenation of pyrrolidine-2-carboxylic acid.
Aplicaciones Científicas De Investigación
(R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been studied for its potential applications in various scientific research areas, including medicinal chemistry, organic synthesis, and asymmetric catalysis. In medicinal chemistry, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been investigated as a potential drug candidate for the treatment of neurological disorders, such as Alzheimer's disease and schizophrenia. In organic synthesis, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been used as a chiral building block for the synthesis of complex molecules. In asymmetric catalysis, (R)-(R)-Isopropyl pyrrolidine-2-carboxylate has been used as a chiral ligand for the asymmetric hydrogenation of various substrates.
Propiedades
Número CAS |
158630-13-8 |
|---|---|
Nombre del producto |
(R)-Isopropyl pyrrolidine-2-carboxylate |
Fórmula molecular |
C8H15NO2 |
Peso molecular |
157.21 g/mol |
Nombre IUPAC |
propan-2-yl (2R)-pyrrolidine-2-carboxylate |
InChI |
InChI=1S/C8H15NO2/c1-6(2)11-8(10)7-4-3-5-9-7/h6-7,9H,3-5H2,1-2H3/t7-/m1/s1 |
Clave InChI |
NAHHGJMBRWRITI-SSDOTTSWSA-N |
SMILES isomérico |
CC(C)OC(=O)[C@H]1CCCN1 |
SMILES |
CC(C)OC(=O)C1CCCN1 |
SMILES canónico |
CC(C)OC(=O)C1CCCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



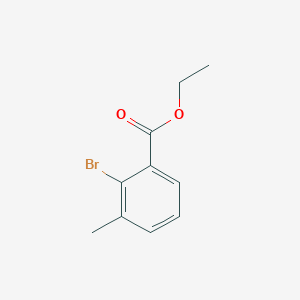
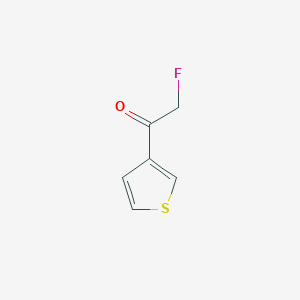
![[5-(2-Chlorophenyl)-1-pentylpyrrol-3-yl]-naphthalen-1-ylmethanone](/img/structure/B117963.png)
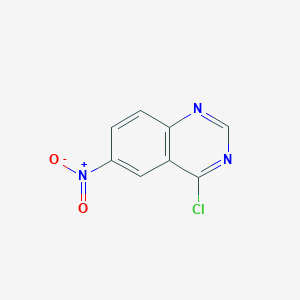
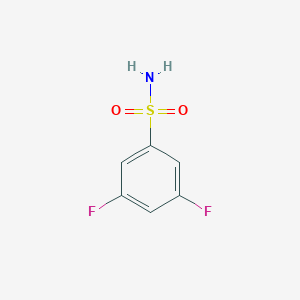
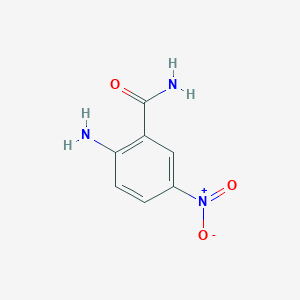
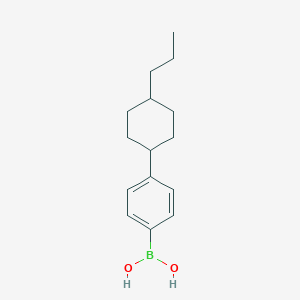
![(R)-3-[4-(2-Methoxyethyl)phenoxy]-1,2-epoxypropane](/img/structure/B117976.png)
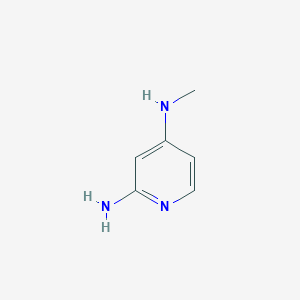
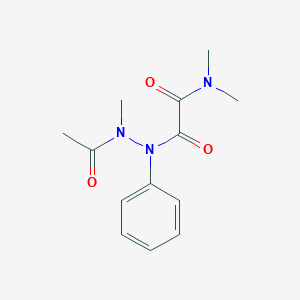
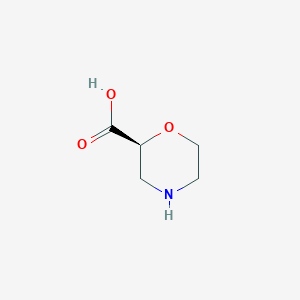
![[1-[2-Bis(3,5-dimethylphenyl)phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis(3,5-dimethylphenyl)phosphane](/img/structure/B117998.png)

